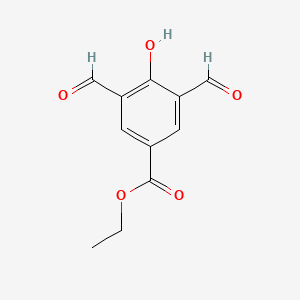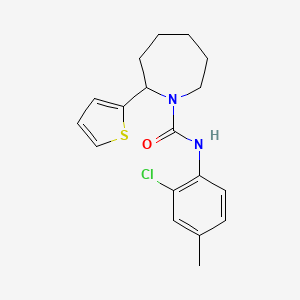![molecular formula C25H21N3O2 B4972382 3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B4972382.png)
3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]naphthalene-2-carboxamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and two 4-methylphenyl groups attached via an azo linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]naphthalene-2-carboxamide typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under basic conditions to form the azo compound.
Amidation: The resulting azo compound is then reacted with a carboxylic acid derivative to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and pH to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
The compound is used as a dye intermediate in the synthesis of various azo dyes. Its vivid color properties make it valuable in textile and ink industries.
Biology
In biological research, azo compounds are studied for their potential mutagenic and carcinogenic properties. They are also used in the development of biological stains.
Medicine
Some azo compounds have been investigated for their potential use in drug delivery systems due to their ability to undergo bioreduction.
Industry
In the industrial sector, this compound is used in the production of pigments, plastics, and rubber additives.
作用機序
The compound exerts its effects primarily through its azo linkage. The N=N bond can undergo reduction in biological systems, leading to the release of aromatic amines, which can interact with various molecular targets. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-[(4-methylphenyl)diazenyl]naphthalene-2-carboxamide
- 3-hydroxy-N-phenyl-4-[(phenyl)diazenyl]naphthalene-2-carboxamide
Uniqueness
The presence of the hydroxyl group and the specific substitution pattern on the naphthalene ring make 3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]naphthalene-2-carboxamide unique
特性
IUPAC Name |
3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-7-11-19(12-8-16)26-25(30)22-15-18-5-3-4-6-21(18)23(24(22)29)28-27-20-13-9-17(2)10-14-20/h3-15,29H,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJUAQJTPQCDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4972300.png)
![(3S)-1-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]pyrrolidin-3-ol](/img/structure/B4972304.png)

![1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone](/img/structure/B4972322.png)
![4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B4972326.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B4972343.png)



![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4972364.png)

![2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4972375.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperazin-1-yl)aniline](/img/structure/B4972385.png)
![1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4972394.png)
